

# Application Notes and Protocols: DSR-141562 in Phencyclidine (PCP)-Induced Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DSR-141562 |           |
| Cat. No.:            | B15575418  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. The N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP) is widely used in preclinical research to induce a state in rodents that mimics many of the behavioral and neurochemical abnormalities observed in schizophrenia[1] [2][3]. This model is instrumental in the evaluation of novel therapeutic candidates.

**DSR-141562** is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain[4]. By inhibiting PDE1B, **DSR-141562** prevents the breakdown of cyclic guanosine monophosphate (cGMP), a second messenger involved in modulating dopaminergic and glutamatergic signaling pathways believed to be dysregulated in schizophrenia[4]. Preclinical studies have demonstrated the potential of **DSR-141562** to ameliorate positive, negative, and cognitive symptoms in animal models of schizophrenia[4][5].

These application notes provide a comprehensive overview of the use of **DSR-141562** in PCP-induced schizophrenia models, including detailed experimental protocols, quantitative data summaries, and visualizations of the proposed signaling pathway and experimental workflow.



## **Data Presentation**

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of **DSR-141562** in reversing PCP-induced deficits in rodent models.

Table 1: Effect of DSR-141562 on PCP-Induced Social Interaction Deficits in Mice

| Treatment Group   | Dose (mg/kg) | Social Interaction<br>Time (seconds) | % Reversal of PCP-<br>Induced Deficit |
|-------------------|--------------|--------------------------------------|---------------------------------------|
| Vehicle + Vehicle | -            | 150 ± 10                             | -                                     |
| PCP + Vehicle     | -            | 80 ± 8                               | 0%                                    |
| PCP + DSR-141562  | 0.3          | 105 ± 9                              | 35.7%                                 |
| PCP + DSR-141562  | 1            | 125 ± 11                             | 64.3%                                 |
| PCP + DSR-141562  | 3            | 140 ± 12                             | 85.7%                                 |

Data are presented as mean  $\pm$  SEM. Data is illustrative based on findings reported in [4][5].

Table 2: Effect of DSR-141562 on PCP-Induced Novel Object Recognition Deficits in Rats

| Treatment Group   | Dose (mg/kg) | Discrimination<br>Index | % Reversal of PCP-<br>Induced Deficit |
|-------------------|--------------|-------------------------|---------------------------------------|
| Vehicle + Vehicle | -            | 0.65 ± 0.05             | -                                     |
| PCP + Vehicle     | -            | 0.30 ± 0.04             | 0%                                    |
| PCP + DSR-141562  | 0.3          | 0.45 ± 0.05             | 42.9%                                 |
| PCP + DSR-141562  | 1            | 0.55 ± 0.06             | 71.4%                                 |
| PCP + DSR-141562  | 3            | 0.62 ± 0.05             | 91.4%                                 |

Data are presented as mean  $\pm$  SEM. The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / total exploration time. Data is illustrative based on findings reported in [4][5].



## **Signaling Pathway**

The proposed mechanism of action for **DSR-141562** in the context of schizophrenia involves the modulation of glutamatergic and dopaminergic signaling through the inhibition of PDE1B and the subsequent increase in cGMP levels.



Click to download full resolution via product page

Caption: Proposed signaling pathway of **DSR-141562** in neurons.

## **Experimental Workflow**

The following diagram illustrates the general workflow for evaluating the efficacy of **DSR-141562** in a PCP-induced schizophrenia model.





Click to download full resolution via product page

Caption: General experimental workflow.

## **Experimental Protocols**

1. Phencyclidine (PCP)-Induced Schizophrenia Model in Rodents

This protocol describes the sub-chronic administration of PCP to induce behavioral deficits relevant to schizophrenia.



- Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals should be group-housed and allowed to acclimate for at least one week before the start of the experiment.
- PCP Solution Preparation: Dissolve phencyclidine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 2 mg/mL or 5 mg/mL).
- Induction Regimen:
  - Administer PCP (e.g., 2-5 mg/kg for rats, 5-10 mg/kg for mice, intraperitoneally) or vehicle
     (0.9% saline) once daily for 7 consecutive days.
  - This is followed by a washout period of 7 days to ensure that the behavioral tests are not influenced by the acute effects of the drug[6].
- Confirmation of Model: The successful induction of the model can be confirmed by observing
  deficits in behavioral tests such as the social interaction test and the novel object recognition
  test in the PCP-treated group compared to the vehicle-treated group.

#### 2. Social Interaction Test

This test assesses social withdrawal, a negative symptom of schizophrenia. The three-chamber social interaction test is a common paradigm.

 Apparatus: A three-chambered box with openings between the chambers. The side chambers contain wire cages.

#### Procedure:

- Habituation: Place the test animal in the central chamber and allow it to explore all three empty chambers for 10 minutes.
- Sociability Phase: Place an unfamiliar "stranger" mouse/rat in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test animal back in the central chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.



- Social Novelty Phase: Keep the now "familiar" animal in its cage. Place a new, "novel" stranger animal in the previously empty cage. Place the test animal back in the central chamber and allow it to explore for 10 minutes. Record the time spent interacting with the familiar versus the novel animal.
- Data Analysis: Healthy animals typically spend more time with the stranger animal than the
  empty cage (sociability) and more time with the novel stranger than the familiar one (social
  novelty). PCP-treated animals often show reduced time in these interactions.
- 3. Novel Object Recognition (NOR) Test

This test evaluates cognitive deficits, specifically recognition memory.

- Apparatus: An open-field arena. A set of different objects that are of similar size but different shapes and textures.
- Procedure:
  - Habituation: Allow the animal to explore the empty open-field arena for 10 minutes on two consecutive days.
  - Familiarization/Training Phase: Place two identical objects in the arena. Place the animal in the arena and allow it to explore for 10 minutes.
  - Test Phase: After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5-10 minutes.
- Data Analysis: Record the time spent exploring each object (sniffing, touching). Calculate the
  discrimination index: (Time exploring novel object Time exploring familiar object) / (Total
  exploration time). A lower discrimination index in the PCP-treated group indicates a cognitive
  deficit.
- 4. Measurement of cGMP Levels in Brain Tissue

This protocol outlines a general method for quantifying cGMP levels in brain tissue, a key biomarker for **DSR-141562** activity[4].



- Tissue Collection and Preparation:
  - Following behavioral testing, euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, striatum, hippocampus).
  - Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
  - Homogenize the frozen tissue in an appropriate buffer (e.g., 0.1 M HCl or a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).
  - Centrifuge the homogenate and collect the supernatant.
- cGMP Quantification:
  - Enzyme-Linked Immunosorbent Assay (ELISA): Use a commercially available cGMP
     ELISA kit. These kits are based on the competitive binding between cGMP in the sample
     and a labeled cGMP conjugate for a limited number of antibody binding sites. The amount
     of labeled cGMP bound is inversely proportional to the amount of cGMP in the sample.
  - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity. It involves the separation of cGMP from other molecules in the sample by liquid chromatography, followed by its detection and quantification by mass spectrometry.
- Data Analysis: Normalize cGMP levels to the total protein concentration of the tissue homogenate. Compare cGMP levels between treatment groups. An increase in cGMP levels is expected in the DSR-141562-treated groups[4].

## Conclusion

The PCP-induced schizophrenia model in rodents is a valuable tool for the preclinical evaluation of novel antipsychotic drugs. **DSR-141562**, a selective PDE1B inhibitor, has demonstrated promising efficacy in reversing behavioral deficits relevant to the negative and cognitive symptoms of schizophrenia in this model. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of **DSR-141562** and other PDE1 inhibitors for the treatment of schizophrenia. Careful adherence to standardized protocols is crucial for obtaining reliable and reproducible results.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- To cite this document: BenchChem. [Application Notes and Protocols: DSR-141562 in Phencyclidine (PCP)-Induced Schizophrenia Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575418#application-of-dsr-141562-in-phencyclidine-pcp-induced-schizophrenia-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com